5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one
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Overview
Description
5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chloroanilino group and a methyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-chloroaniline with a suitable triazine precursor. One common method is the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chloroanilino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 5-(4-chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one.
Dichloroaniline: Similar structure with two chlorine atoms on the aniline ring.
4-Chloro-N-[(E,2E,4E)-5-(4-chloroanilino)-2,4-pentadienylidene]aniline hydrochloride: A related compound with a similar aniline structure.
Uniqueness
This compound is unique due to the presence of both a triazine ring and a 4-chloroanilino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
188688-85-9 |
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Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
5-(4-chloroanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(13-10(16)15-14-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
JZYGNOHLTSYWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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